molecular formula C16H19ClN2O5 B4001755 ethyl 4-(2-chloro-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(2-chloro-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4001755
M. Wt: 354.78 g/mol
InChI Key: WNPXKPYTTOPLGR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents including an ethyl carboxylate, a chloro-dimethoxyphenyl group, and a methyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by various substitution reactions to introduce the different functional groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure would be largely defined by the aromatic pyrimidine ring, which contributes to the compound’s stability. The various substituents would influence the compound’s physical and chemical properties, and possibly its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group might enhance solubility in polar solvents, while the aromatic rings might enhance solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure of related compounds have been a subject of study, revealing insights into their molecular configurations and potential applications. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, providing a foundation for understanding the structural aspects of similar compounds (Hu Yang, 2009).

Chemical Transformations and Novel Compounds

Research has also focused on the base-promoted cascade transformation of pyrimidinone derivatives into novel tricyclic compounds, showcasing the chemical versatility and potential for generating new molecular structures from ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A. Shutalev et al., 2008).

Nonlinear Optical Properties

Further, the nonlinear optical properties of related compounds, such as ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, have been investigated. Such studies are crucial for understanding the application of these compounds in optical technologies (A. Dhandapani et al., 2017).

Physicochemical Properties

The study of density, viscosity, and ultrasonic properties of ethyl/methyl-4-(aryl)-6-methyl-2-oxo/thioxo-1, 2, 3, 4-tetrahydropyridimidine-5-carboxylate and its derivatives in ethanolic solution has provided insights into their molecular interactions and solute-solvent interactions, which are important for the formulation and application of these compounds in various fields (S. Bajaj & P. Tekade, 2014).

Pharmaceutical Evaluation

Additionally, pyrimidine derivatives have been synthesized and evaluated for their pharmaceutical properties, including anticancer, antifungal, and insecticidal activities. Such studies highlight the potential therapeutic applications of these compounds (N. Shafiq et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. Standard safety procedures should be followed when handling and storing the compound .

Future Directions

Future studies could aim to synthesize this compound and characterize its properties. If it’s intended for use as a pharmaceutical, studies could investigate its pharmacological activity, toxicity, and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-(2-chloro-4,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O5/c1-5-24-15(20)13-8(2)18-16(21)19-14(13)9-6-11(22-3)12(23-4)7-10(9)17/h6-7,14H,5H2,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPXKPYTTOPLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2Cl)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(2-chloro-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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ethyl 4-(2-chloro-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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ethyl 4-(2-chloro-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
ethyl 4-(2-chloro-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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